molecular formula C28H31NO5 B562663 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose CAS No. 109681-00-7

5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose

Cat. No.: B562663
CAS No.: 109681-00-7
M. Wt: 461.558
InChI Key: QDIJKOKPHRCUSP-HSNSGLIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a compound used in proteomics research . It has a molecular formula of C28H31NO5 and a molecular weight of 461.55 . The compound appears as a yellow foam .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H31NO5 . Detailed structural analysis would require more specific resources such as crystallographic data or spectroscopic analysis which are not available in the current search results.


Physical and Chemical Properties Analysis

The compound is a yellow foam . It has a molecular weight of 461.55 . The compound should be stored at 2-8°C . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available resources.

Safety and Hazards

Specific safety and hazard information for 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is not available in the current resources. For comprehensive safety data, one should refer to its Material Safety Data Sheet (MSDS) which provides information about handling, storage, and emergency procedures .

Future Directions

The future directions of research and applications involving 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose are not specified in the available resources. Given its use in proteomics research , it might be involved in studies of protein function, interactions, or structure. Further directions would likely depend on the results of such studies.

Properties

IUPAC Name

(3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3/t22?,23?,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIJKOKPHRCUSP-HSNSGLIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@H](C2O)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675572
Record name (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109681-00-7
Record name (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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